molecular formula C69H128N2O23 B13805239 Globosides (GL4, Gb4, globotetraosyl Ceramide)

Globosides (GL4, Gb4, globotetraosyl Ceramide)

Cat. No.: B13805239
M. Wt: 1353.8 g/mol
InChI Key: BIDGDAHARPMCIU-CEBHBINMSA-N
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Description

Ceramide,1-O-[o-2-(acetylamino)-2-Deoxy-b-d-galactopyranosyl-(1®3)-O-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®4)-b-D-glucopyranosyl]- is a complex sphingolipid that plays a crucial role in cellular processes. Sphingolipids are essential components of biological membranes and are involved in various cellular functions, including cell signaling, apoptosis, and membrane structure . Ceramides, in particular, are intermediates in the biosynthesis of sphingolipids and are critical for maintaining membrane integrity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ceramides typically involves the condensation of a long-chain base, such as sphingosine, with a fatty acid. This process can be carried out through various synthetic routes, including de novo synthesis in the endoplasmic reticulum, where palmitoyl-CoA and serine are used as precursors . The intermediate sphinganine is then converted to ceramide through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of ceramides often involves biotechnological approaches, utilizing microbial fermentation or enzymatic synthesis. These methods are preferred due to their efficiency and ability to produce ceramides in large quantities. The use of genetically engineered microorganisms to enhance ceramide production is also a common practice .

Chemical Reactions Analysis

Types of Reactions: Ceramides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of ceramides into other sphingolipids, such as sphingomyelin and glucosylceramides .

Common Reagents and Conditions: Common reagents used in ceramide reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Enzymatic reactions often involve specific enzymes like sphingomyelin synthase and glucosylceramide synthase .

Major Products: The major products formed from ceramide reactions include sphingomyelin, glucosylceramides, and other complex sphingolipids. These products play vital roles in cellular functions and are involved in various physiological processes .

Properties

Molecular Formula

C69H128N2O23

Molecular Weight

1353.8 g/mol

IUPAC Name

N-[(E,3R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]pentacosanamide

InChI

InChI=1S/C69H128N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-53(78)71-47(48(77)39-37-35-33-31-29-27-17-15-13-11-9-7-5-2)45-87-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)59(83)64(52(44-75)91-68)93-69-62(86)65(56(80)50(42-73)89-69)94-66-54(70-46(3)76)57(81)55(79)49(41-72)88-66/h37,39,47-52,54-69,72-75,77,79-86H,4-36,38,40-45H2,1-3H3,(H,70,76)(H,71,78)/b39-37+/t47?,48-,49-,50-,51-,52-,54-,55+,56+,57-,58-,59-,60-,61-,62-,63-,64+,65+,66+,67+,68+,69-/m1/s1

InChI Key

BIDGDAHARPMCIU-CEBHBINMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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